molecular formula C10H18O B12104717 Santolina alcohol CAS No. 21149-19-9

Santolina alcohol

Cat. No.: B12104717
CAS No.: 21149-19-9
M. Wt: 154.25 g/mol
InChI Key: JWGLVEFPXSKNBN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Santolina alcohol can be synthesized through the homoallylic isomerization of the products of the combined addition of vinylmagnesium halide and carbonyl compounds to cyclopropenes . This method involves the use of Grignard reagents and isomerization reactions to produce the desired alcohol.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of essential oils from plants that contain the compound. The essential oils are then subjected to various purification processes, such as distillation and chromatography, to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Santolina alcohol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Saturated alcohols.

    Substitution: Alkyl halides and other substituted compounds.

Scientific Research Applications

Santolina alcohol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Santolina alcohol is similar to other monoterpenoid alcohols, such as:

    Linalool: Another monoterpenoid alcohol with a floral aroma, commonly found in lavender and other essential oils.

    Geraniol: A monoterpenoid alcohol with a rose-like scent, found in geranium and other essential oils.

    Citronellol: A monoterpenoid alcohol with a citrus-like aroma, found in citronella and other essential oils.

Uniqueness

This compound is unique due to its specific chemical structure and the presence of a conjugated alkene dialkyne moiety, which is not commonly found in other monoterpenoid alcohols . This structural uniqueness contributes to its distinct chemical properties and biological activities.

Properties

IUPAC Name

3-ethenyl-2,5-dimethylhex-4-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-6-9(7-8(2)3)10(4,5)11/h6-7,9,11H,1H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGLVEFPXSKNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(C=C)C(C)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00943468
Record name 3-Ethenyl-2,5-dimethylhex-4-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21149-19-9
Record name 3-Ethenyl-2,5-dimethyl-4-hexen-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21149-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hexen-2-ol, 3-ethenyl-2,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021149199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethenyl-2,5-dimethylhex-4-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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